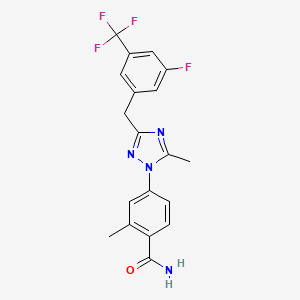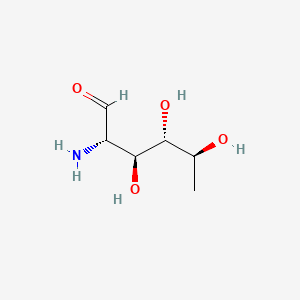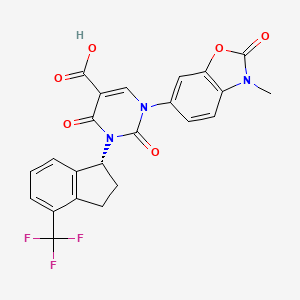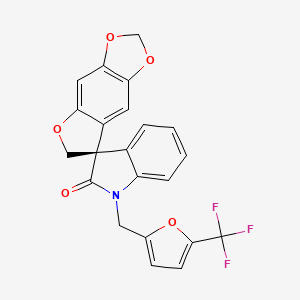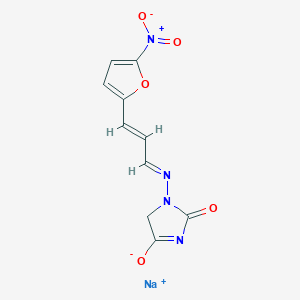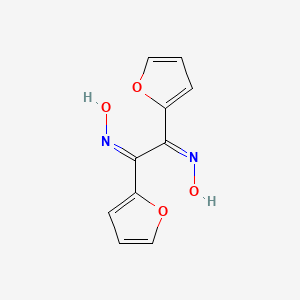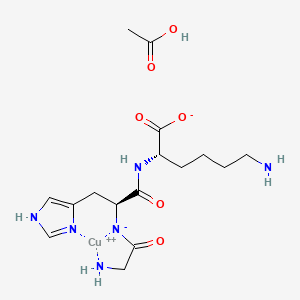
GHK-Cu acetate
説明
GHK-Cu acetate is a complex of the tripeptide Gly-His-Lys and a copper (II) ion . It has a variety of roles in the human body including promoting activation of wound healing, attracting immune cells, antioxidant and anti-inflammatory effects, stimulating collagen and glycosaminoglycan synthesis in skin fibroblasts, and promoting blood vessel growth .
Synthesis Analysis
GHK-Cu induces a dose-dependent increase of the synthesis of total glycosaminoglycans (GAGs) secreted into the culture medium and those associated with the cell layer . UV-vis absorption spectroscopy was used to investigate the chemical and biological properties of the recombinant GHK tripeptides. The results demonstrated that one recombinant GHK tripeptide can bind one copper ion to form a GHK-Cu complex with high affinity, and the recombinant GHK peptide to copper ion ratio is 1:1 .Molecular Structure Analysis
The chemical formula of GHK-Cu acetate is C16H26CuN6O6 . Its exact mass is 461.12 and its molecular weight is 461.970 .Chemical Reactions Analysis
GHK-Cu has been found to have numerous biological functions, such as stimulating the production of collagen, promoting the growth of blood vessels, and enhancing antioxidant activity . Copper plays a crucial role in these functions by acting as a cofactor for enzymes that are involved in collagen synthesis, angiogenesis, and antioxidant defense .Physical And Chemical Properties Analysis
GHK-Cu is a naturally occurring peptide with research applications in skin and wound healing, immune function, and anti-aging contexts .科学的研究の応用
Skin Regeneration and Anti-Aging
GHK-Cu acetate has been found to stimulate the synthesis of collagen, elastin, and glycosaminoglycans in the skin . It can tighten loose skin, reverse thinning of aged skin, improve skin firmness, elasticity, and clarity, reduce fine lines, depth of wrinkles, and improve the structure of aged skin .
Wound Healing
GHK-Cu acetate accelerates wound healing and reduces scarring . It restores the function of damaged fibroblasts and improves the regeneration of skin, stomach, and intestinal linings .
Hair Growth
GHK-Cu acetate stimulates hair growth and is used to improve outcomes in hair grafting . It increases hair growth and thickness, and enlarges hair follicle size .
Protection Against UV Radiation
GHK-Cu acetate has been found to protect skin cells from UV radiation .
Anti-Inflammatory and Anti-Oxidant Properties
GHK-Cu acetate has anti-inflammatory and anti-oxidant properties . It can reduce inflammation and free radical damage .
Neuroprotection and Immunomodulation
GHK-Cu acetate has potential applications in neuroprotection and immunomodulation . It is paving the way for new discoveries and advancements in biomedical research .
Tissue Regeneration
GHK-Cu acetate enhances tissue regeneration . It stimulates blood vessel and nerve outgrowth .
Drug Delivery
GHK-Cu acetate has been incorporated within a superabsorbent polymer for drug delivery . The GHK-Cu peptide was released from the polymer to evaluate the drug-delivery efficiency .
作用機序
Target of Action
GHK-Cu acetate, a complex of the tripeptide Gly-His-Lys and a copper (II) ion, primarily targets fibroblasts, immune cells, and endothelial cells . It plays a crucial role in wound healing, attracting immune cells, and promoting blood vessel growth . It also acts on chondrocytes within the bone, promoting bone growth and formation .
Mode of Action
GHK-Cu acetate interacts with its targets in a variety of ways. At the site of tissue injury, it acts as a potent chemoattractant for mast cells, macrophages, and other cells, promoting the release of proteins that stimulate the growth and repair of tissue . It directly acts on fibroblasts by increasing the production of mRNA and protein for collagen, elastin, proteoglycans, glycosaminoglycans, and decorin . These are all critical components in tissue repair and maintenance .
Biochemical Pathways
GHK-Cu acetate regulates multiple biochemical pathways. It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, modulates the activity of metalloproteinases and their inhibitors, and stimulates dermatan sulfate, chondroitin sulfate, and decorin . It also stimulates the production of metalloproteases and protease inhibitors, which function to remove damaged tissue proteins .
Pharmacokinetics
It is known that ghk-cu is a naturally occurring copper complex that was first identified in human plasma but has since been found in multiple locations such as saliva and urine . This suggests that it is readily absorbed and distributed throughout the body.
Result of Action
GHK-Cu acetate has multiple biological actions. It stimulates blood vessel and nerve outgrowth, increases collagen, elastin, and glycosaminoglycan synthesis, and supports the function of dermal fibroblasts . It also possesses powerful cell protective actions, such as multiple anti-cancer activities and anti-inflammatory actions, lung protection and restoration of chronic obstructive pulmonary disease (COPD) fibroblasts, suppression of molecules thought to accelerate the diseases of aging such as NFκB, anti-anxiety, anti-pain and anti-aggression activities, DNA repair, and activation of cell cleansing via the proteasome system .
Action Environment
It is known that ghk-cu is released from tissues in case of an injury , suggesting that tissue damage or inflammation could influence its release and subsequent actions
特性
IUPAC Name |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-aminoacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q;;+2/p-2/t10-,11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIHSRSQDMJJFH-ULEGLUPFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26CuN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GHK-Cu acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607552.png)
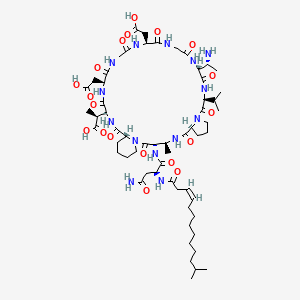
![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)
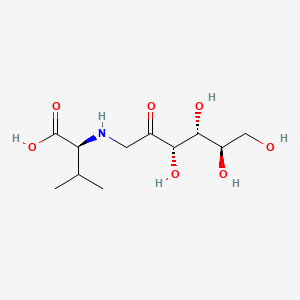
![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)
